molecular formula C9H12ClN3 B12097843 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine CAS No. 1217500-49-6

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine

Cat. No.: B12097843
CAS No.: 1217500-49-6
M. Wt: 197.66 g/mol
InChI Key: RCKSGHADRGWDQZ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 5, and a cyclobutylamine moiety at position 4. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents .

Properties

CAS No.

1217500-49-6

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3/c1-6-5-11-9(10)13-8(6)12-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13)

InChI Key

RCKSGHADRGWDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2CCC2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloro-5-methylpyrimidine

The foundational step involves constructing a halogenated pyrimidine core. As detailed in US4612377A, chlorination of dihydropyridone intermediates using phosphorus oxychloride (POCl₃) or phosgene under reflux conditions introduces chlorine atoms at positions 2 and 4. For example, reacting 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine gas in 1,2,4-trichlorobenzene at 50–60°C yields 2-oxo-5-methyl-5,6-dichloropiperidine, which undergoes dehydrohalogenation at 120°C to form 2,4-dichloro-5-methylpyrimidine.

Key Reaction Conditions:

  • Solvent : 1,2,4-Trichlorobenzene (high boiling point, stabilizes intermediates).

  • Chlorinating Agent : POCl₃ (50–70% molar excess).

  • Temperature : 120°C for 5–6 hours post-addition.

  • Yield : ~78% (GC-MS analysis).

Cyclobutylamine Substitution at Position 4

The 4-chloro group in 2,4-dichloro-5-methylpyrimidine is selectively displaced by cyclobutylamine via nucleophilic aromatic substitution (SNAr). Adapted from CN103554036B, this step employs alkaline conditions (e.g., NaOH in methanol) to deprotonate cyclobutylamine, enhancing its nucleophilicity.

Optimization Parameters:

  • Base : Sodium hydroxide (1.2 eq).

  • Solvent : Methanol, 60°C, 12 hours.

  • Yield : 85–90% (HPLC purity >95%).

Methylthio-Chlorination Pathway

Preparation of 2-Methylthio-4-chloro-5-methylpyrimidine

This route, inspired by CN103554036B, starts with a methylthio-protected intermediate. Condensation of thiourea with β-keto esters under acidic conditions forms 2-methylthio-4-hydroxy-5-methylpyrimidine, which is chlorinated at position 4 using POCl₃.

Reaction Metrics:

  • Chlorination Agent : POCl₃ (3 eq), refluxing toluene.

  • Time : 8 hours.

  • Yield : 82%.

Displacement of Methylthio Group at Position 2

The methylthio group at position 2 is oxidized to a chloro substituent using chlorine gas or sulfuryl chloride. Concurrently, the 4-chloro group is substituted with cyclobutylamine as described in Section 1.2.

Critical Observations:

  • Selectivity : Methylthio groups exhibit lower reactivity than chloro groups, enabling sequential substitution.

  • Side Products : Over-chlorination at position 5 is mitigated by stoichiometric control.

Direct Amination of Prefunctionalized Pyrimidines

Palladium-Catalyzed Coupling

Although not explicitly covered in the cited patents, modern approaches employ Buchwald-Hartwig amination. Using 2-chloro-4-iodo-5-methylpyrimidine, cyclobutylamine is introduced via Pd(OAc)₂/Xantphos catalysis.

Experimental Setup:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃, toluene, 100°C, 24 hours.

  • Yield : 70–75%.

Reductive Amination

An alternative involves reductive amination of 2-chloro-5-methyl-4-pyrimidinone with cyclobutanone using NaBH₃CN. This method, while efficient, requires stringent moisture control.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Halogenation-SubstitutionHigh regioselectivity; scalableRequires toxic solvents (e.g., trichlorobenzene)68%
Methylthio-ChlorinationSequential functionalization; avoids Pd costsMulti-step purification needed73%
Palladium-CatalyzedMild conditions; functional group toleranceHigh catalyst costs; oxygen sensitivity70%

Mechanistic Insights and Side-Reaction Mitigation

SNAr at Position 4

The electron-withdrawing chlorine at position 2 activates position 4 for nucleophilic attack. Cyclobutylamine’s steric bulk necessitates elevated temperatures to overcome kinetic barriers. Competing hydrolysis to 4-hydroxypyrimidine is suppressed by anhydrous conditions.

Chlorination Dynamics

POCl₃ mediates both chlorination and elimination steps. Excess reagent ensures complete conversion but risks sulfone byproducts if methylthio groups persist .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly noted for its activity against specific enzymes and receptors, making it valuable in drug design and development. For instance, derivatives of pyrimidine compounds have been explored for their ability to inhibit VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis and cancer progression .

Therapeutic Applications
Research indicates that 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can modulate immune responses, especially in cancer treatment by reactivating immune functions within tumors . Additionally, it has shown promise in treating various cancers, including melanoma and lung cancer, by acting as a dual antagonist of prostaglandin E2 receptors (EP2 and EP4) which are implicated in tumor growth and inflammation .

Biological Research

Neuroprotection Studies
Recent studies have highlighted the compound's potential neuroprotective effects. It has been evaluated for its capacity to protect neurons against ferroptosis—a form of programmed cell death—by modulating SK channel activity. This mechanism suggests that it could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.

Materials Science

Novel Materials Development
In materials science, 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is being investigated for its unique electronic and optical properties. Its application in creating novel materials could lead to advancements in electronics and photonics, contributing to the development of new technologies.

Case Studies

Several case studies have explored the biological effects and applications of this compound:

Study Focus Objective Findings
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsIC50 = 15 µM after 48 hours
Antimicrobial EfficacyAssess activity against bacterial strainsMIC = 32 µg/mL for S. aureus; MIC = 64 µg/mL for E. coli
NeuroprotectionInvestigate effects on ferroptosisModulates SK channel activity to protect neurons

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine with structurally related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties References
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine Cl (2), CH₃ (5), cyclobutylamine (4) C₉H₁₂ClN₃ 197.66 Moderate lipophilicity, cyclobutyl steric bulk
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), cyclopentylamine (4) C₉H₁₁BrClN₃ 276.56 Higher molecular weight, anticancer activity
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine Cl (2), CH₃ (5), cyclopropylamine (4) C₈H₁₀ClN₃ 183.65 Smaller ring (cyclopropyl), higher ring strain
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), CH₃ (6), phenethyl (4), pyridinyl (2) C₁₈H₁₇ClN₄ 324.81 Bulky aromatic groups, lower solubility
Key Observations:
  • Substituent Effects : Bromine at position 5 (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) increases molecular weight and lipophilicity compared to the methyl-substituted target compound. This may enhance membrane permeability but reduce aqueous solubility .
  • Aromaticity : Compounds with pyridinyl or phenethyl groups (e.g., ) exhibit reduced solubility due to extended π-systems, limiting their bioavailability .

Biological Activity

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C10H13ClN4
  • Molecular Weight : 228.69 g/mol
  • IUPAC Name : 2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine

The biological activity of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been identified as an inhibitor of specific kinases, which may contribute to its anti-inflammatory and antitumor effects .
  • Antiproliferative Effects : In vitro studies indicate that it exhibits significant antiproliferative activity against various cancer cell lines, disrupting cell cycle progression and inducing apoptosis .

Antitumor Activity

Research has demonstrated that 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine possesses notable antitumor properties:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF7) cancer cells.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, showing potent activity in the low micromolar range (e.g., A549 IC50 = 5.12 µM) indicating effective growth inhibition .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and reducing inflammatory mediators:

  • Cytokine Inhibition : Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, suggesting a potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrimidine derivatives reveals the unique efficacy of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine:

Compound NameAntitumor Activity (IC50)Mechanism of Action
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine5.12 µMKinase inhibition
Compound X (e.g., Sorafenib)10.0 µMMulti-target kinase inhibition
Compound Y (e.g., Imatinib)8.0 µMBCR-ABL tyrosine kinase inhibition

Case Studies

  • In Vivo Studies : In a murine model of lung cancer, administration of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective antitumor agent .
  • Clinical Implications : The compound's ability to inhibit specific kinases involved in T-cell signaling pathways presents opportunities for treating autoimmune diseases and chronic inflammatory conditions such as rheumatoid arthritis and asthma .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including chlorination and cyclobutylamine coupling. Key steps include:

  • Chlorination : Use chlorinating agents (e.g., POCl₃) under anhydrous conditions at 80–100°C to introduce the chloro group at the pyrimidine ring .
  • Cyclobutylamine coupling : Employ coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) at room temperature to attach the cyclobutylamine moiety .
  • Methylation : Introduce the methyl group via alkylation with methyl iodide in THF under reflux . Optimize yield by controlling solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC). Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane .

Q. Which characterization techniques are critical for verifying the structure of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine post-synthesis?

Essential techniques include:

  • NMR spectroscopy : Confirm substitution patterns (¹H NMR for methyl and cyclobutyl protons; ¹³C NMR for pyrimidine ring carbons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX for refinement (e.g., analyzing dihedral angles between pyrimidine and cyclobutyl groups) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or HRMS .
  • IR spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for pyrimidine derivatives be resolved, particularly regarding conformational flexibility?

Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) may arise from polymorphic forms or solvent effects. Methodological steps include:

  • SHELXL refinement : Use high-resolution data (≤1.0 Å) to refine occupancy and thermal parameters, ensuring accurate hydrogen placement .
  • Conformational analysis : Compare dihedral angles (e.g., pyrimidine vs. cyclobutyl planes) across multiple datasets to identify dominant conformers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds) to explain packing differences .

Q. What computational strategies reconcile divergent receptor-binding predictions for pyrimidine-based compounds?

Divergent results from receptor-response models often stem from methodological assumptions:

  • Hybrid modeling : Combine wet-lab agonistic profiles (e.g., heterologous receptor expression) with machine learning (ML) to refine feature selection .
  • Feature clustering : Analyze non-overlapping chemical clusters using principal component analysis (PCA) to identify receptor-specific descriptors .
  • Validation : Cross-check predictions with experimental IC₅₀ values (e.g., kinase inhibition assays) to prioritize high-confidence binding modes .

Q. How can substituent effects on bioactivity be systematically assessed for pyrimidine derivatives?

Structure-activity relationship (SAR) studies require:

  • Substituent variation : Synthesize analogs with substituents at C2 (Cl), C4 (cyclobutyl), and C5 (methyl) positions to test steric/electronic effects .
  • Biological assays : Use dose-response curves (e.g., IC₅₀ in enzyme inhibition or cell viability assays) to quantify potency .
  • Molecular docking : Map substituent interactions to active-site residues (e.g., hydrophobic pockets for methyl groups) using AutoDock Vina .

Q. What strategies mitigate challenges in optimizing reaction selectivity for pyrimidine ring functionalization?

Competing side reactions (e.g., over-chlorination) are addressed via:

  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) with Boc or Fmoc groups during chlorination .
  • Catalytic control : Use Pd(0) catalysts for regioselective cross-coupling .
  • Solvent screening : Test aprotic solvents (e.g., acetonitrile) to minimize nucleophilic interference .

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